2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione
Description
Properties
CAS No. |
58744-15-3 |
|---|---|
Molecular Formula |
C12H12N4O4 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C12H12N4O4/c17-11-13-7-1-2-8-14(13)12(18)15(11)9-3-5-10(6-4-9)16(19)20/h3-6H,1-2,7-8H2 |
InChI Key |
CKUIOMOFRFOAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used, resulting in substituted derivatives at the nitrophenyl group.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the same class as 2-(4-Nitrophenyl)tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione exhibit a range of biological activities:
Antimicrobial Properties
Several derivatives have demonstrated effectiveness against various bacterial strains. For example:
- In vitro studies have shown that certain derivatives inhibit the growth of Gram-positive and Gram-negative bacteria.
Antitumor Activity
Certain compounds in this class have been investigated for their ability to inhibit tumor growth:
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways.
Anti-inflammatory Effects
Compounds similar to 2-(4-Nitrophenyl)tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione have shown potential in reducing inflammation markers:
- In vivo studies indicate a decrease in cytokine levels associated with inflammatory responses.
Applications in Medicinal Chemistry
The applications of 2-(4-Nitrophenyl)tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione are primarily found within medicinal chemistry:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Development of new antibiotics targeting resistant bacterial strains. |
| Anticancer Therapeutics | Exploration as a potential chemotherapeutic agent for various cancers. |
| Anti-inflammatory Drugs | Formulation of new drugs aimed at treating chronic inflammatory diseases. |
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Case Study 1 : A derivative was tested against Staphylococcus aureus and showed significant inhibitory effects compared to standard antibiotics.
- Case Study 2 : In a preclinical model of breast cancer, a synthesized derivative exhibited a reduction in tumor size by 40% compared to control groups.
These findings underscore the potential of 2-(4-Nitrophenyl)tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of c-Met kinase, inhibiting its activity and thereby interfering with cancer cell signaling pathways . The compound’s nitrophenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The triazolo[1,2-a]pyridazine-1,3-dione scaffold is highly modifiable. Key analogs include:
Substituent Impact :
Physical and Spectroscopic Properties
Biological Activity
2-(4-Nitrophenyl)tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines a triazole ring fused to a pyridazine, making it a subject of interest for various biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, antitumor, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of 2-(4-Nitrophenyl)tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione is C₁₂H₁₂N₄O₄. The presence of the nitrophenyl group contributes to its reactivity and biological activity. The compound's structure allows for various chemical reactions typical of heterocycles, which can lead to the formation of derivatives with potentially enhanced biological properties .
1. Antimicrobial Properties
Research indicates that derivatives of compounds similar to 2-(4-Nitrophenyl)tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione exhibit antimicrobial activity against various bacterial strains. For instance:
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| 5-(4-Nitrophenyl)-3-methylisoxazole | Antimicrobial | Effective against Gram-positive bacteria |
| 6-(4-Nitrophenyl)pyridazinone | Antitumor | Inhibits tumor growth in vitro |
Studies have shown that the nitrophenyl substituent enhances the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
2. Antitumor Activity
Certain derivatives within this class have been investigated for their antitumor properties. The structural features of 2-(4-Nitrophenyl)tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione enable it to interact with cellular targets involved in tumor proliferation. For example:
- Mechanism : Inhibition of cell cycle progression and induction of apoptosis in cancer cells.
- Case Study : A study demonstrated that specific derivatives showed significant cytotoxicity against human cancer cell lines .
3. Anti-inflammatory Effects
Compounds similar to 2-(4-Nitrophenyl)tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione have also exhibited anti-inflammatory properties. These effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-(4-Nitrophenyl)tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves multi-step synthetic pathways. Various methods yield different purities and yields based on reaction conditions .
Structure-Activity Relationship (SAR) studies suggest that modifications on the nitrophenyl group can significantly alter biological activity. For instance:
| Modification | Activity Change |
|---|---|
| Addition of electron-donating groups | Increased antimicrobial potency |
| Alteration of ring substituents | Enhanced antitumor efficacy |
Q & A
Q. Table 1. Comparative Synthetic Yields Under Different Conditions
| Catalyst | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| I₂ | TBHP | 1,4-Dioxane | 88 | |
| NaOCl | – | Ethanol | 73 | |
| TBAI | TBHP | 1,4-Dioxane | 37 |
Q. Table 2. Spectroscopic Signatures of Key Functional Groups
| Functional Group | IR (cm⁻¹) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|---|
| C=O | 1686 | – | 165–170 |
| NH | 3260 | 11.7 (br s) | – |
| Aromatic C-H | – | 7.3–8.5 | 120–140 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
